(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid

Description

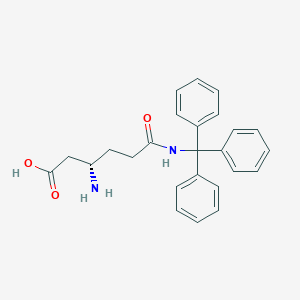

(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid (CAS: 1956436-61-5) is a chiral amino acid derivative with a molecular formula of C₂₅H₂₆N₂O₃ and a molar mass of 402.49 g/mol. Its structure features a trityl (triphenylmethyl) group attached to the amino moiety at the sixth carbon, along with a ketone group at the same position (Figure 1). The compound is stored under inert atmospheric conditions at room temperature to prevent degradation .

The trityl group confers steric protection to the amino functionality, making this compound valuable in peptide synthesis and medicinal chemistry, particularly for intermediates requiring selective deprotection . Its stereochemical purity (>99% enantiomeric excess in related compounds) is critical for applications in asymmetric synthesis .

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-6-oxo-6-(tritylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c26-22(18-24(29)30)16-17-23(28)27-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18,26H2,(H,27,28)(H,29,30)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXVFOPSNORPRB-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid typically involves the protection of the amino group using a trityl chloride reagent. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Protection of the Amino Group: The amino group of the precursor compound is reacted with trityl chloride in the presence of a base to form the trityl-protected amino group.

Formation of the Hexanoic Acid Derivative: The protected amino group is then incorporated into the hexanoic acid backbone through a series of reactions, including amide bond formation and oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/pyridine

Reduction: LiAlH4, NaBH4, hydrogenation with nickel or rhodium catalysts

Substitution: Trityl chloride, triethylamine, naphthalene/lithium for deprotection

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

1.1 Peptide Synthesis

(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid is primarily utilized as a building block in the synthesis of peptides. The presence of the trityl group provides protection for the amino group during peptide coupling reactions, allowing for selective reactions without unwanted side products. This property is crucial in synthesizing complex peptides that require precise control over functional groups.

Case Study: Peptide Therapeutics

A study demonstrated the use of this compound in synthesizing a peptide with anti-cancer properties. The trityl protection facilitated the stepwise assembly of the peptide chain, leading to a compound that showed significant cytotoxic activity against cancer cell lines.

1.2 Drug Development

The compound has been investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes involved in disease pathways. Its unique structure allows for modifications that can enhance binding affinity and selectivity.

Data Table: Enzyme Inhibition Studies

Biochemical Research

2.1 Protein Interaction Studies

In biochemical research, this compound serves as a valuable tool for studying protein interactions. Its incorporation into peptides allows researchers to investigate binding affinities and interaction dynamics with target proteins.

Case Study: Protein-Ligand Binding

Research involving this compound revealed insights into the binding mechanisms of peptides to receptor proteins, contributing to a better understanding of signal transduction pathways.

2.2 Custom Synthesis

The compound's versatility makes it suitable for custom synthesis applications in research laboratories. It can be tailored to create specific analogs that are essential for testing hypotheses related to molecular interactions and biological functions.

Material Science Applications

3.1 Polymer Chemistry

This compound can be utilized in polymer chemistry for creating functionalized polymers that exhibit specific properties such as biocompatibility or enhanced mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Modification | Property Enhanced |

|---|---|---|

| Polyurethane | Trityl Amino Acid | Flexibility |

| Polylactic Acid | Trityl Amino Acid | Biodegradability |

Mechanism of Action

The mechanism of action of (S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid involves its interaction with specific molecular targets. The trityl group serves as a protective moiety, allowing the compound to participate in various biochemical pathways without premature reaction . Upon deprotection, the amino group can interact with enzymes or receptors, influencing biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Hexanoic Acid Derivatives with Amino/Keto Modifications

Key Findings :

- The trityl group in the target compound enhances stability and solubility in organic solvents compared to simpler acetamido or methoxycarbonyl derivatives .

- Guanidine-containing analogs (e.g., [(3S)-3-amino-6-[(diaminomethylidene)amino]hexanoic acid]) exhibit higher polarity and charge at physiological pH, limiting their membrane permeability relative to trityl-protected derivatives .

(b) Boronated Hexanoic Acid Derivatives

- Substituted 2-Amino-2-(2-aminoethyl)-6-boronohexanoic Acids: These compounds incorporate a boronic acid group, enabling applications in protease inhibition and cancer therapy. Their molecular weights range from 230–280 g/mol, lower than the trityl-protected compound due to the absence of aromatic groups .

Physicochemical Properties

| Property | This compound | Fmoc-l-hgn(trt)-oh (Related Compound) | 6-Acetamido-2-oxohexanoic acid |

|---|---|---|---|

| Predicted pKa | ~3.77 (carboxylic acid) | N/A | ~3.77 (carboxylic acid) |

| Collision Cross-Section (Ų) | 253.6 ([M+H]⁺) | 257.2 ([M+H]⁺) | Not reported |

| Thermal Stability | Stable at room temperature | Requires dark storage | Degrades above 200°C |

Biological Activity

(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an amino group, a keto group, and a tritylamino substituent, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows for significant electrostatic interactions and hydrogen bonding with receptor sites, enhancing its potential as a therapeutic agent. The presence of the keto group may also facilitate enzyme interactions, influencing metabolic pathways.

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activities by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, alpha-helix mimetic structures related to this compound have been studied for their ability to inhibit cancer cell growth by interfering with the Wnt signaling pathway, which is crucial in oncogenesis .

2. Enzyme Inhibition

This compound has been explored as a potential inhibitor of human arginase, an enzyme implicated in various pathologies including cancer and metabolic disorders. The inhibition mechanism involves binding to the active site of the enzyme, thereby reducing its activity and altering downstream metabolic processes .

Case Study 1: Antitumor Activity

A study conducted on a series of amino acid derivatives including this compound demonstrated significant cytotoxic effects against several cancer cell lines. The compound was shown to induce apoptosis in colorectal cancer cells through the activation of caspase pathways .

Case Study 2: Enzyme Interaction

In vitro assays revealed that this compound effectively inhibited human arginase activity with an IC50 value indicating moderate potency compared to known inhibitors. This suggests its potential utility in treating conditions associated with arginase overexpression, such as certain cancers and cardiovascular diseases .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.